molecular formula C26H23ClN2O4S B2790836 (8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate CAS No. 136196-23-1

(8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate

Cat. No.: B2790836
CAS No.: 136196-23-1
M. Wt: 494.99
InChI Key: ZEXRBWWFMJQTLS-AHKBEGBGSA-M
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Description

This compound is a cationic heterocyclic system featuring an indeno[1,2-d][1,3]thiazol-3-ium core substituted with a 4-(dimethylamino)phenyl methylidene group, a methyl group at position 3, and a phenyl group at position 2. The perchlorate counterion stabilizes the cationic charge. The Z-configuration of the exocyclic double bond is critical for its electronic properties, as stereoelectronic effects influence reactivity and intermolecular interactions.

Structural characterization of such compounds typically employs X-ray crystallography (using programs like SHELXL or WinGX ) and spectroscopic methods (e.g., ¹³C NMR, as demonstrated for related indenoimidazoles ).

Properties

IUPAC Name

N,N-dimethyl-4-[(Z)-(1-methyl-2-phenylindeno[1,2-d][1,3]thiazol-1-ium-4-ylidene)methyl]aniline;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N2S.ClHO4/c1-27(2)20-15-13-18(14-16-20)17-23-21-11-7-8-12-22(21)24-25(23)29-26(28(24)3)19-9-5-4-6-10-19;2-1(3,4)5/h4-17H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b23-17-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXRBWWFMJQTLS-AHKBEGBGSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=C1C3=CC=CC=C3C2=CC4=CC=C(C=C4)N(C)C)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(SC\2=C1C3=CC=CC=C3/C2=C/C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-methyl-2-phenylindeno[1,2-d]thiazolium salt under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

(8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced forms .

Scientific Research Applications

Chemistry

In chemistry, (8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

It can be used as a probe to study enzyme activities or as a fluorescent marker in imaging studies .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its interactions with biological targets suggest it could be developed into drugs for treating specific diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in optoelectronics and energy storage .

Mechanism of Action

The mechanism of action of (8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction is often mediated by the thiazolium core, which can form covalent or non-covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the literature, focusing on structural features, synthesis, and functional properties:

Compound Core Structure Substituents Key Properties/Applications Characterization Methods
Target: (8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-... Indeno[1,2-d][1,3]thiazol-3-ium - 4-(Dimethylamino)phenyl methylidene
- Methyl (C3)
- Phenyl (C2)
Hypothesized: Optical properties due to extended conjugation; potential antimicrobial activity X-ray (SHELXL ), ¹H/¹³C NMR, UV-Vis
3-(((6-Bromobenzo[d][1,3]dioxol-5-yl)methylene)amino)-... Indeno[1,2-d]imidazol-8-one - 6-Bromobenzo[d][1,3]dioxol substituent
- Thioxo group (C2)
Antimicrobial activity (e.g., against S. aureus and E. coli) ¹³C NMR, IR, X-ray (ORTEP-3 , WinGX )
(E)-8-(4-Nitrobenzylidene)-2-phenylindeno[1,2-d]thiazolo[3,2-a]pyrimidine Indeno[1,2-d]thiazolopyrimidine - 4-Nitrobenzylidene
- Phenyl (C2)
Fluorescence quenching behavior; sensor applications XRD, DFT calculations, fluorescence spectroscopy
3-Methyl-2-phenylindeno[1,2-d]thiazol-3-ium iodide Indeno[1,2-d][1,3]thiazol-3-ium - Methyl (C3)
- Phenyl (C2)
Ionic liquid properties; electrochemical stability Cyclic voltammetry, thermal analysis

Key Findings:

Electronic Properties: The target compound’s 4-(dimethylamino)phenyl group enhances electron-donating capacity compared to nitro- or bromo-substituted analogs, which may improve photostability or redox activity .

Synthetic Routes: Most indeno-fused heterocycles are synthesized via condensation reactions (e.g., Knoevenagel or Schiff base formation), with yields highly dependent on substituent electronic effects. The target compound’s Z-configuration likely arises from steric hindrance during synthesis.

Biological Activity

The compound (8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate is a derivative of indeno[1,2-d]thiazole, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its inhibitory effects against SARS-CoV-2 and other biological targets.

Synthesis and Structure

The compound was synthesized through a multi-step process involving the reaction of appropriate ketones with thiourea. The resulting structure features a thiazole ring fused with an indene moiety, contributing to its unique biological properties. The presence of the dimethylamino group is significant as it enhances the compound's solubility and reactivity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC23H24N3S
Molecular Weight376.52 g/mol
IUPAC NameThis compound
CAS NumberNot available

Inhibition of SARS-CoV-2

Recent studies have highlighted the compound's potential as an inhibitor of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. In vitro evaluations demonstrated that certain derivatives of indeno[1,2-d]thiazole exhibited significant inhibitory activity against this target.

Case Study: Compound Evaluation

In a study published in Molecules, several derivatives were tested for their inhibitory effects:

  • Compound 7a : IC50 = 1.28 ± 0.17 μM
  • Compound 4 : IC50 = 6.42 ± 0.90 μM

These results indicate that modifications to the indeno[1,2-d]thiazole scaffold can enhance antiviral activity, making these compounds promising candidates for further development as antiviral agents against COVID-19 .

The mechanism by which this compound exerts its biological effects involves molecular docking studies that reveal its binding interactions with the active site of the SARS-CoV-2 3CL protease. The compound forms non-covalent interactions that stabilize the enzyme-inhibitor complex, thereby inhibiting protease activity.

Other Biological Activities

Indeno[1,2-d]thiazole derivatives have also been reported to exhibit various biological activities beyond antiviral effects:

  • Adenosine Receptor Modulation : Some derivatives act as allosteric enhancers at A1 adenosine receptors, potentially influencing metabolic processes .
  • Antimicrobial Properties : Preliminary evaluations suggest that these compounds may possess antimicrobial activities against certain bacterial strains.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
SARS-CoV-2 Protease InhibitionIC50 values ranging from 1.28 to 6.42 μM
Adenosine Receptor ModulationAllosteric enhancement
Antimicrobial ActivityPotential activity against bacteriaNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (8Z)-8-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-2-phenyl-8H-indeno[1,2-d][1,3]thiazol-3-ium perchlorate?

  • Methodology :

  • Follow stepwise protocols involving tetrahydrofuran (THF) as a solvent, triethylamine (Et₃N) as a base, and column chromatography for purification .
  • Monitor reaction progress via thin-layer chromatography (TLC) to ensure completion and minimize side products .
  • Optimize stoichiometric ratios of precursors (e.g., carbazolyldiamine derivatives) and reaction duration (e.g., 72 hours at room temperature) to improve yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Use X-ray crystallography to resolve crystal structure and confirm stereochemistry (Z-configuration) .
  • Employ spectroscopic techniques (e.g., NMR, FT-IR) to validate functional groups, such as the dimethylamino phenyl moiety and indeno-thiazolium core .
  • Conduct UV-Vis and fluorescence spectroscopy to assess electronic transitions and photophysical behavior .

Q. What experimental conditions are critical for maintaining the compound’s stability during storage and handling?

  • Methodology :

  • Store under inert atmospheres (e.g., argon) to prevent oxidation of the thiazol-3-ium core .
  • Perform accelerated stability studies at varying temperatures (4°C, 25°C, 40°C) and humidity levels to identify degradation pathways .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in supramolecular or catalytic applications?

  • Methodology :

  • Use density functional theory (DFT) to model charge distribution and identify reactive sites (e.g., methylidene group) .
  • Conduct kinetic studies under controlled conditions (e.g., varying pH, solvents) to track intermediate formation via stopped-flow spectroscopy .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets or materials?

  • Methodology :

  • Apply molecular docking simulations to evaluate binding affinity with enzymes/receptors (e.g., kinases) .
  • Integrate COMSOL Multiphysics with AI-driven models to simulate diffusion kinetics in membrane-based separation systems .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic or activity results)?

  • Methodology :

  • Cross-validate findings using orthogonal techniques (e.g., HPLC-MS for purity vs. NMR for structural integrity) .
  • Re-examine theoretical frameworks (e.g., electronic effects of the perchlorate counterion) to reconcile discrepancies .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

  • Methodology :

  • Implement process control systems (e.g., real-time monitoring of temperature/pH) to ensure batch-to-batch consistency .
  • Optimize solvent recovery and waste reduction using membrane separation technologies .

Q. How does the compound’s bioactivity compare to structurally similar indeno-thiazolium derivatives?

  • Methodology :

  • Perform comparative assays (e.g., enzyme inhibition, cytotoxicity) against analogs with modified substituents .
  • Analyze structure-activity relationships (SAR) using multivariate statistical models .

Key Methodological Insights from Evidence

  • Synthetic Optimization : Column chromatography and TLC are critical for purity .
  • Theoretical Frameworks : Link experimental design to electronic structure theories to guide hypothesis testing .
  • Advanced Modeling : AI-enhanced simulations (COMSOL) improve predictive accuracy in process design .

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